molecular formula C14H18N2O2 B1529854 Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1352546-87-2

Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No. B1529854
CAS RN: 1352546-87-2
M. Wt: 246.3 g/mol
InChI Key: FMCGNVMCATULGB-UHFFFAOYSA-N
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Description

“Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate” is a complex organic compound. It is a derivative of 2-azaspiro[3.3]heptane . The compound is part of the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design .


Synthesis Analysis

The synthesis of this compound involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of “Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate” is characterized by a spirocyclic scaffold, which is a distinctive feature of sterically constrained amino acids . This rigid spirocyclic scaffold provides a wide variation of spatial disposition of the functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . This process results in the formation of four-membered rings in the spirocyclic scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Cycloaddition : The compound has been utilized in regioselective 1,3-dipolar cycloaddition reactions, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates as a mixture of two diastereoisomers. This showcases its utility in creating spirocyclic frameworks, which are valuable in medicinal chemistry (Molchanov & Tran, 2013).
  • Enantioselective Synthesis : The asymmetric hydrogenation of related compounds has been used for the enantioselective synthesis of spirocyclic moieties like (S)-7-amino-5-azaspiro[2.4]heptane, which is a key intermediate in the synthesis of quinolone antibacterial agents, demonstrating the compound's relevance in the synthesis of biologically active molecules (Yao et al., 2011).

Applications in Drug Design and Synthesis

  • Novel Amino Acids and GABA Analogues : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, a novel amino acid, has been achieved. This compound, along with its derivatives, enriches the family of sterically constrained amino acids, proving its utility in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
  • Antibacterial Agents : Research has led to the design and synthesis of novel quinolines with potent antibacterial activity against respiratory pathogens. These compounds incorporate the 7-amino-5-azaspiro[2.4]heptan-5-yl moiety, highlighting the structural utility of spirocyclic compounds in developing new treatments for respiratory tract infections (Odagiri et al., 2013).

Drug Discovery and Molecular Diversity

  • Dopamine D3 Receptor Antagonists : A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity for the dopamine D3 receptor have been described. This discovery showcases the compound's potential as a scaffold for developing selective dopamine receptor antagonists, with implications for treating neurological disorders (Micheli et al., 2016).

Safety and Hazards

The safety and hazards associated with “Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate” are not explicitly mentioned in the available literature .

properties

IUPAC Name

benzyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-12-6-7-14(12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGNVMCATULGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1N)CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154846
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate

CAS RN

1352546-87-2
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352546-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 2
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 3
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 4
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 5
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
Reactant of Route 6
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate

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